4-Bromonaphthalen-2-amine

Übersicht

Beschreibung

4-Bromonaphthalen-2-amine is a chemical compound with the molecular formula C10H8BrN. It belongs to the class of naphthalene derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of various organic derivatives .

Mode of Action

4-Bromonaphthalen-2-amine is used as a reactant in the synthesis of new organic derivatives of mercury and tellurium . It reacts with Hg(CH3COO)2 and further with TeBr4 to produce new aryaltellurium(IV) tribromide containing the azomethine moiety .

Biochemical Pathways

It is involved in the synthesis of benzoquinoline derivatives via friedländer annulation under metal-free conditions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .

Result of Action

Its derivatives have been shown to have various biological activities .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method includes the reaction of 4-bromonaphthalene with ammonia or an amine under suitable conditions. For instance, the reaction of 4-bromonaphthalene with ammonia in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromonaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Bromonaphthalen-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

- 4-Bromonaphthalen-1-amine

- 2-Bromonaphthalen-1-amine

- 1-Bromonaphthalen-2-amine

Comparison: 4-Bromonaphthalen-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its isomers, it may exhibit different reactivity in substitution and oxidation reactions, making it valuable for specific synthetic and research purposes .

Biologische Aktivität

4-Bromonaphthalen-2-amine, a compound belonging to the naphthalene derivative family, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and relevant research findings.

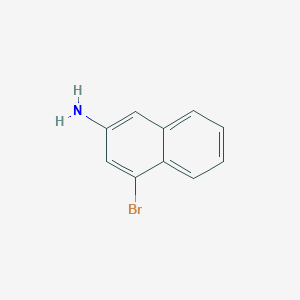

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an amino group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of naphthalene derivatives, including this compound, as anticancer agents. For instance, a study synthesized various derivatives based on 1,4-naphthoquinone and assessed their cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The findings indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, suggesting a potential mechanism involving apoptosis induction .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | Not specified | Apoptosis induction |

| 5e | MDA-MB-231 | 0.4 | Topoisomerase II inhibition |

| Cisplatin | MDA-MB-231 | 31.5 | DNA crosslinking |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The ability of these compounds to induce apoptosis is critical for their potential as anticancer therapies. The study indicated that structural modifications could enhance cytotoxicity, making derivatives of naphthalene promising candidates for further development .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. A study reported the synthesis of Schiff bases derived from naphthalene compounds, including those containing the this compound structure. These Schiff bases exhibited notable antibacterial activity against pathogens such as Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml .

Table 2: Antibacterial Activity of Schiff Bases

| Compound | Pathogen | MIC (mg/ml) |

|---|---|---|

| Schiff Base I (derived from 4-bromo) | E. coli | 0.12 |

| Schiff Base IV (derived from 4-bromo) | S. Typhi | 0.25 |

These results suggest that modifications in the naphthalene structure can lead to enhanced antibacterial properties, indicating a dual therapeutic potential for compounds like this compound.

Antioxidant Activity

The antioxidant properties of naphthalene derivatives have also been explored, with findings suggesting that these compounds can scavenge free radicals effectively. The antioxidant activity is crucial for mitigating oxidative stress-related diseases and enhancing overall health.

A study evaluating various naphthalene derivatives found that those with amino groups exhibited significant antioxidant activity through mechanisms such as radical scavenging and metal ion chelation . This property further broadens the scope of applications for compounds like this compound in pharmaceuticals.

Case Studies and Research Findings

Several case studies have underscored the biological significance of naphthalene derivatives:

- Cytotoxicity Study : A comprehensive investigation into new naphthoquinone derivatives revealed that modifications at specific positions on the naphthalene ring could enhance cytotoxic effects against cancer cells significantly.

- Antibacterial Efficacy : Research on Schiff bases demonstrated that structural variations could lead to potent antibacterial agents against common pathogens, highlighting the importance of functional groups in determining biological activity.

- Antioxidant Potential : Studies have shown that naphthalene-based compounds can effectively reduce oxidative stress markers in vitro, suggesting their potential role in preventive medicine.

Eigenschaften

IUPAC Name |

4-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMHIPLAJNLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478933 | |

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74924-94-0 | |

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.